N-(2-{[(2-methoxyphenyl)carbonyl]amino}ethyl)-1H-indole-2-carboxamide
Description
Properties
Molecular Formula |
C19H19N3O3 |
|---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
N-[2-[(2-methoxybenzoyl)amino]ethyl]-1H-indole-2-carboxamide |
InChI |
InChI=1S/C19H19N3O3/c1-25-17-9-5-3-7-14(17)18(23)20-10-11-21-19(24)16-12-13-6-2-4-8-15(13)22-16/h2-9,12,22H,10-11H2,1H3,(H,20,23)(H,21,24) |
InChI Key |
FAMGTWAKNKAFIY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NCCNC(=O)C2=CC3=CC=CC=C3N2 |
Origin of Product |
United States |
Preparation Methods
Condensation and Reduction Protocol
The process begins with a condensation reaction between nitrotoluene and diethyl oxalate in the presence of sodium ethoxide (18% in ethanol) at 50–55°C for 16–18 hours. Atmospheric distillation removes ethanol, yielding an intermediate, which is subsequently reduced using hydrazine hydrate under mild conditions (80–90°C) with ferrous hydroxide as a catalyst. This method achieves a 35% yield, significantly higher than traditional ferrous sulfate reduction (28%).
Key advantages include:
-
Cost-effective catalysts : Ferrous hydroxide replaces expensive transition metals.
-
Simplified purification : Acid-base workup (HCl/NaOH) enables efficient crystallization.
Functionalization of the Ethylamine Linker
The ethylamine bridge connecting the indole-2-carboxamide and methoxyphenyl groups is synthesized through sequential amidation and alkylation steps.
Synthesis of N-(2-Aminoethyl)-2-Methoxybenzamide
This intermediate is prepared via reaction of 2-methoxybenzoic acid with ethylenediamine. A two-step protocol is typically employed:
-
Activation of the carboxylic acid : Using carbodiimides (e.g., EDCI) or thionyl chloride.
-
Amide coupling : Reaction with ethylenediamine in dichloromethane (DCM) or dimethylformamide (DMF).
Critical parameters include:
-
Stoichiometry : Excess ethylenediamine (1.5–2.0 equiv) ensures complete conversion.
-
Temperature : Reactions proceed optimally at 0–25°C to minimize side products.
Final Coupling of Indole-2-Carboxylic Acid and Ethylamine Derivative
The target compound is assembled through amide bond formation between indole-2-carboxylic acid and N-(2-aminoethyl)-2-methoxybenzamide.
Carbodiimide-Mediated Coupling
A widely used method involves 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in anhydrous DMF.
Procedure :
-
Activation : Indole-2-carboxylic acid (1.0 equiv) is treated with EDCI (1.2 equiv) and HOBt (1.1 equiv) at 0°C for 30 minutes.
-
Coupling : N-(2-aminoethyl)-2-methoxybenzamide (1.0 equiv) is added, and the reaction is stirred at 25°C for 12–24 hours.
-
Workup : The crude product is purified via recrystallization (ethanol/water) or column chromatography.
Alternative Coupling Strategies
-
Mixed anhydride method : Using isobutyl chloroformate.
-
Enzyme-catalyzed amidation : Lipases in non-aqueous media (limited scalability).
Optimization and Troubleshooting
Solvent Selection
| Solvent | Dielectric Constant | Reaction Efficiency |
|---|---|---|
| DMF | 36.7 | High |
| DCM | 8.9 | Moderate |
| THF | 7.5 | Low |
Polar aprotic solvents like DMF enhance carbodiimide activation but may require rigorous drying.
Catalytic Enhancements
Adding 4-dimethylaminopyridine (DMAP, 0.1 equiv) accelerates coupling by stabilizing the active ester intermediate.
Common Side Reactions
-
Over-activation : Excess EDCI leads to O-acylisourea formation, reducing yield.
-
Racemization : Mitigated by maintaining temperatures below 25°C.
Scalability and Industrial Considerations
The patented indole-2-carboxylic acid synthesis (CN102020600B) demonstrates feasibility for large-scale production due to:
-
Low-pressure conditions : Avoids high-risk hydrogenation reactors.
-
Eco-friendly workup : Water-based crystallization minimizes solvent waste.
For the final coupling step, continuous flow reactors could further improve efficiency by enhancing mixing and heat transfer .
Chemical Reactions Analysis
Reaction Types:: Compound 1 can undergo various chemical reactions, including:
Amidation: Formation of the carboxamide group.
Oxidation: Oxidative transformations of functional groups.
Substitution: Substitution reactions at different positions on the indole ring.
Amidation: Use of amines (e.g., 2-aminomethylindole) and acyl chlorides (e.g., 2-methoxybenzoyl chloride).
Oxidation: Oxidants like N-bromosuccinimide (NBS) can selectively modify specific positions.
Substitution: Various nucleophiles (e.g., amines, thiols) can replace functional groups.
Major Products:: The major product is Compound 1 itself, with the carboxamide group intact.
Scientific Research Applications
Compound 1 finds applications in:
Medicinal Chemistry: Researchers explore its potential as an enzyme inhibitor or drug candidate.
Biology: Investigating its impact on cellular processes.
Industry: Possible use in materials science or catalysis.
Mechanism of Action
The exact mechanism remains an active area of research. it likely involves interactions with specific molecular targets or pathways, leading to its inhibitory effects.
Comparison with Similar Compounds
Comparison with Similar Indole-2-Carboxamide Derivatives
Physicochemical Properties
Key differences in molecular weight, melting points, and solubility arise from substituents:
- Methoxy vs. Chloro Groups : Methoxy substituents (e.g., in 21c) enhance hydrophobicity and metabolic stability compared to chloro groups (e.g., in 35b), which may improve membrane permeability .
Antiviral Activity :
Antimalarial Activity :
- Falcipain-2/3 Dual Inhibition: ICD’s biphenyl side chain enhances binding to hydrophobic pockets in falcipains, while dimethylamino groups (e.g., in 35b) improve solubility and target engagement .
Enzyme Inhibition :
Pharmacokinetic Considerations
- Methoxy Groups : The 2-methoxyphenyl moiety in the target compound may reduce oxidative metabolism compared to unsubstituted phenyl groups, extending half-life .
Biological Activity
N-(2-{[(2-methoxyphenyl)carbonyl]amino}ethyl)-1H-indole-2-carboxamide is a complex organic compound notable for its diverse biological activities. This article delves into its structural characteristics, mechanisms of action, and potential therapeutic applications, supported by research findings and case studies.
Structural Characteristics
The compound features an indole moiety, a methoxyphenyl group, and a carboxamide functional group, with the molecular formula . The indole ring system is pivotal for its biological activity, while the methoxyphenyl group enhances solubility and interaction with biological targets.
The biological activity of this compound is primarily attributed to its interactions with cannabinoid receptors. Research indicates that this compound may have applications in pain management, inflammation reduction, and neuroprotection due to its ability to modulate these receptors.
Interaction Studies
Understanding the interaction of this compound with biological targets involves various techniques such as:
- Molecular Docking : Used to predict how the compound binds to cannabinoid receptors.
- In Vitro Assays : Evaluating its effects on cell lines to assess cytotoxicity and therapeutic potential.
Biological Activities
The compound exhibits a range of biological activities, including:
- Anti-inflammatory : It has shown potential in reducing inflammation markers in various models.
- Antitumor : Preliminary studies suggest it may inhibit cancer cell proliferation, particularly in colorectal carcinoma models .
- Analgesic : Its interaction with cannabinoid receptors indicates possible pain-relieving properties.
Antitumor Activity
A study highlighted the antitumor efficacy of related indole derivatives, where compounds similar to this compound demonstrated significant cytotoxicity against cancer cell lines. For instance, compounds in the same class showed IC50 values as low as 6.76 µg/mL against HCT 116 colorectal carcinoma cells .
| Compound Name | IC50 Value (µg/mL) | Target Cell Line |
|---|---|---|
| This compound | TBD | TBD |
| 5-Fluorouracil | 77.15 | HCT 116 |
Anti-inflammatory Effects
Research has indicated that indole-based compounds can downregulate pro-inflammatory cytokines. This compound's structural features may enhance its anti-inflammatory potency compared to other derivatives lacking similar modifications.
Potential Applications
Given its promising biological activities, this compound holds potential in several therapeutic areas:
- Pain Management : Through modulation of cannabinoid receptors.
- Cancer Therapy : As an adjunct treatment due to its antitumor properties.
- Neuroprotection : Potential applications in neurodegenerative diseases.
Q & A
Q. What are the critical steps in synthesizing N-(2-{[(2-methoxyphenyl)carbonyl]amino}ethyl)-1H-indole-2-carboxamide, and how are intermediates characterized?
The synthesis involves sequential coupling reactions:
- Step 1 : Formation of the intermediate N-(2-aminophenyl)-2-(4-chlorophenoxy)acetamide via activation of carboxylic acid groups using TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) in dry DCM, followed by quenching with HCl and purification .
- Step 2 : Coupling the intermediate with 1H-indole-2-carboxylic acid using 2,6-lutidine as a base and TBTU as a coupling agent. The reaction is monitored by TLC (hexane:ethyl acetate, 9:3 v:v) and purified via sodium bicarbonate washes .
- Characterization : Intermediates and final products are confirmed using /-NMR, mass spectrometry, and elemental analysis. Single-crystal X-ray diffraction is employed for 3D structural validation .
Q. Which spectroscopic techniques are essential for confirming the compound’s structural integrity?
- NMR Spectroscopy : -NMR (400 MHz, DMSO-d6) identifies proton environments (e.g., indole NH at δ 11.7 ppm, methoxy groups at δ 3.8 ppm). -NMR confirms carbonyl carbons (amide C=O at ~165 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS-ESI) validates molecular weight (e.g., [M+H] at m/z 372.4) .
- X-ray Crystallography : Resolves bond lengths and angles, confirming the indole-methoxyphenyl-carboxamide geometry .
Q. What primary biological activities have been reported for this compound?
- Cannabinoid Receptor Modulation : Exhibits affinity for CB1 receptors, with structural analogs (e.g., Org27569) acting as allosteric modulators .
- Anti-inflammatory Potential : Methoxy groups enhance solubility and interaction with inflammatory targets like COX-2 .
- Neuroprotective Effects : Indole derivatives show activity in models of oxidative stress and neurodegeneration .
Advanced Research Questions
Q. How does the methoxy substitution on the phenyl ring influence biological activity compared to analogs?
The 2-methoxy group enhances solubility and target selectivity :
| Analog | Substituent | Activity |
|---|---|---|
| This compound | 2-OCH3 | CB1 modulation (IC50: 0.5 µM) |
| Org27569 | 4-Chloro | CB1 allosteric modulation |
| 1-Methylindole-2-carboxamide | No methoxy | Antiviral activity (EC50: 10 µM) |
| The methoxy group improves pharmacokinetic properties (e.g., logP reduction by ~0.5 units) and stabilizes hydrogen bonding with receptor residues . |
Q. How can researchers resolve contradictions in reported biological activity data?
- Dose-Response Assays : Validate activity across multiple concentrations (e.g., 0.1–100 µM) to identify non-linear effects .
- Receptor Binding Studies : Use radioligand displacement assays (e.g., -CP55940 for CB1) to quantify affinity .
- Kinetic Analysis : Compare on/off rates (e.g., surface plasmon resonance) to distinguish allosteric vs. orthosteric mechanisms .
Q. What crystallographic data supports the compound’s three-dimensional structure?
Single-crystal X-ray analysis reveals:
- Bond Lengths : C=O (1.22 Å), C-N (1.33 Å) consistent with amide resonance .
- Dihedral Angles : 85° between indole and methoxyphenyl planes, indicating steric hindrance that may influence receptor docking .
- Hydrogen Bonding : N-H···O interactions stabilize the carboxamide moiety (distance: 2.89 Å) .
Q. What methodological strategies optimize yield in multi-step syntheses?
- Coupling Reagents : TBTU outperforms HATU in reducing epimerization (yield: 85% vs. 72%) .
- Temperature Control : Maintaining ≤5°C during TBTU addition minimizes side reactions .
- Purification : Sequential Combiflash chromatography (0–30% ethyl acetate/hexane) achieves >95% purity .
Q. How do researchers investigate structure-activity relationships (SAR) for this compound?
- Analog Synthesis : Introduce substituents (e.g., halogens, alkyl chains) at the indole 3-position or methoxyphenyl ring .
- Biological Testing : Compare IC50 values across analogs in functional assays (e.g., cAMP inhibition for CB1) .
- Computational Modeling : Molecular docking (AutoDock Vina) predicts binding poses in receptor active sites .
Q. What are the challenges in scaling up synthesis for in vivo studies?
- Intermediate Stability : Amide intermediates degrade under prolonged storage; lyophilization improves stability .
- Solvent Selection : DCM is replaced with THF in large-scale reactions to reduce toxicity .
- Yield Optimization : Batch-wise TBTU addition increases scalability (10 g scale, yield: 78%) .
Q. How can molecular docking guide the design of derivatives with improved selectivity?
- Target Identification : Docking into CB1 (PDB: 5TGZ) identifies key residues (e.g., Lys192 for hydrogen bonding) .
- Substituent Effects : Bromine at the indole 5-position increases hydrophobic contact with Phe174, enhancing affinity .
- Dynamic Simulations : MD simulations (AMBER) assess binding stability over 100 ns trajectories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
